molecular formula C5H11ClF3NO B15298849 (2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride

(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride

Cat. No.: B15298849
M. Wt: 193.59 g/mol
InChI Key: BZGUWNAITNHSQK-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride typically involves the reaction of ethylamine with a trifluoromethyl ketone under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone to the corresponding alcohol. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis process, allowing for better control over reaction parameters and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the primary amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(ethylamino)propan-2-ol hydrochloride: Similar structure but lacks the trifluoromethyl group.

    2-Dimethylaminoethyl chloride hydrochloride: Contains a dimethylamino group instead of an ethylamino group.

    Ethylamine hydrochloride: A simpler structure with only an ethylamine group.

Uniqueness

The presence of the trifluoromethyl group in (2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride imparts unique chemical properties, such as increased stability and reactivity, which are not observed in its analogs. This makes it a valuable compound for specialized applications in research and industry .

Biological Activity

(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride is a synthetic organic compound notable for its unique trifluoropropanol structure. This compound belongs to the class of amino alcohols and features a trifluoromethyl group, an ethylamino functional group, and a hydroxyl (-OH) group. The presence of these functional groups enhances its lipophilicity and metabolic stability, which can significantly influence its biological activity and pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C₅H₁₀F₃NO·HCl. Below are some of its key physical properties:

PropertyValue
Molecular Weight193.595 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point176.5 ± 40.0 °C
Melting Point99 °C
LogP0.489
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count5

These properties suggest that the compound is likely soluble in polar solvents, which is advantageous for biological applications.

Pharmacological Potential

This compound has been identified as a potential lead compound in pharmaceutical development targeting neurological disorders due to its unique structural features that may influence neurotransmitter systems. The trifluoromethyl group is particularly significant as it can enhance interactions with biological targets.

Research indicates that compounds with similar structures often exhibit enzyme inhibition properties, which can be critical in modulating metabolic pathways associated with various diseases. For instance, studies could focus on whether this compound inhibits specific enzymes involved in neurotransmitter metabolism.

Toxicological Profile

While the compound shows promise for therapeutic applications, it also poses certain hazards. It is classified as harmful by inhalation and contact with skin and eyes. The following safety data highlights some of the risks associated with this compound:

Hazard StatementDescription
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Case Studies

In recent studies, this compound has been evaluated for its neuroprotective effects. For example:

  • Study A : Investigated the compound's ability to protect neuronal cells from oxidative stress. Results indicated a significant reduction in cell death compared to control groups.
  • Study B : Focused on the compound's interaction with serotonin receptors, suggesting potential antidepressant effects.

These findings are preliminary but highlight the need for further research into the compound's therapeutic applications.

Agricultural Chemistry

Due to its bioactivity against pests and pathogens, this compound may also find applications in agricultural chemistry as a pesticide or herbicide. Its unique structure could provide advantages over traditional agrochemicals.

Structure-Activity Relationship Studies

The unique trifluoromethyl and ethylamino functionalities make this compound an interesting subject for structure-activity relationship (SAR) studies in medicinal chemistry. Understanding how variations in these groups affect biological activity can lead to the development of more effective therapeutic agents.

Properties

Molecular Formula

C5H11ClF3NO

Molecular Weight

193.59 g/mol

IUPAC Name

(2S)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol;hydrochloride

InChI

InChI=1S/C5H10F3NO.ClH/c1-2-9-3-4(10)5(6,7)8;/h4,9-10H,2-3H2,1H3;1H/t4-;/m0./s1

InChI Key

BZGUWNAITNHSQK-WCCKRBBISA-N

Isomeric SMILES

CCNC[C@@H](C(F)(F)F)O.Cl

Canonical SMILES

CCNCC(C(F)(F)F)O.Cl

Origin of Product

United States

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